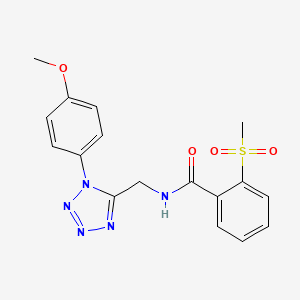
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis details for 2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide were not found, oxazole derivatives have been synthesized and screened for various biological activities . Oxazole is an important heterocyclic nucleus and its derivatives play a pivotal role in delineating biological activities .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives is crucial in determining their biological activities .Scientific Research Applications
Synthesis and Structural Properties :
- The compound has been synthesized through various chemical processes, including condensation and cyclization techniques. These syntheses often involve intermediates such as isocyanates and amines, highlighting its complex chemical structure (Lu et al., 2017).
Biological Activity and Antimicrobial Properties :
- This compound has shown distinct inhibitory effects on the proliferation of cancer cell lines, indicating its potential in cancer research and therapy (Lu et al., 2017).
- It has also been included in the synthesis of various derivatives with antimicrobial activities, which were evaluated against different microorganisms (Sahin et al., 2012).
Chemical Reactivity and Applications in Catalysis :
- The compound's reactivity has been explored in gold-catalyzed oxidations, demonstrating its potential in facilitating complex chemical reactions (Luo et al., 2012).
Applications in Material Science and Vulcanization :
- Derivatives of this compound have been used as chemicals in rubber vulcanization. Their performances depend on the nature of the key heteroatom present in the azole ring, indicating its role in industrial applications (Khanra et al., 1993).
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Oxazole derivatives, in general, are known to interact with their targets in a variety of ways, often depending on the specific substitution pattern of the oxazole nucleus .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-benzamido-N-(4-morpholin-4-ylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(15-4-2-1-3-5-15)24-21-23-18(14-29-21)20(27)22-16-6-8-17(9-7-16)25-10-12-28-13-11-25/h1-9,14H,10-13H2,(H,22,27)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZQEIJUMOGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2392574.png)
![3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2392577.png)
![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)
![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2392582.png)

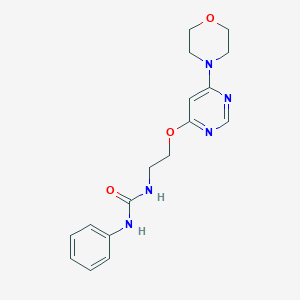

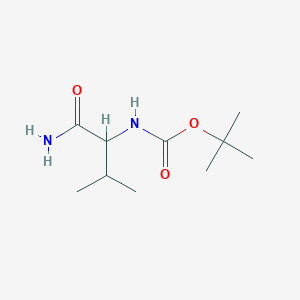
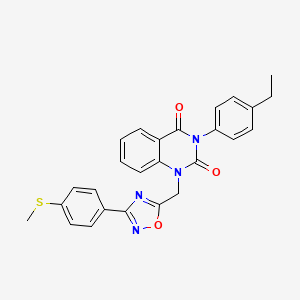
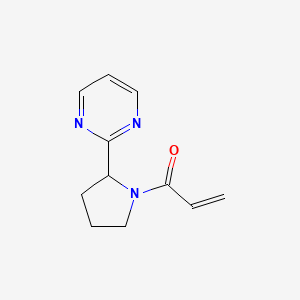

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392593.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2392594.png)
